Ethyl methylphosphinate
Overview
Description
Ethyl methylphosphinate is a compound with the molecular formula C3H8O2P+ . It is also known by other names such as ethoxy-methyl-oxophosphanium, Phosphinic acid, P-methyl-, ethyl ester, and METHYLPHOSPHINIC ACID ETHYL ESTER .
Synthesis Analysis
Phosphinic and phosphonic acids, which include Ethyl methylphosphinate, can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .Molecular Structure Analysis
The InChI of Ethyl methylphosphinate is InChI=1S/C3H8O2P/c1-3-5-6 (2)4/h3H2,1-2H3/q+1 . Its Canonical SMILES is CCO [P+] (=O)C .Chemical Reactions Analysis
A study on the adsorption and photocatalytic degradation of Ethyl methylphosphinate on powdery TiO2 film has been conducted . The adsorbed Ethyl methylphosphinate was decomposed to methyl phosphonic acid and phosphoric acid .Physical And Chemical Properties Analysis
Ethyl methylphosphinate has a molecular weight of 107.07 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 2 . The Topological Polar Surface Area is 26.3 Ų .Scientific Research Applications
Bioisosteric Groups
Ethyl methylphosphinate and its derivatives are considered as bioisosteric groups . In life science, bioisosteres are substituents or functional groups which induce similar biological response . They are used to improve efficacy and selectivity or to modify the sensitivity to metabolic transformations by alteration of chemo and physical properties .
Synthesis of Phosphinic Acids
Ethyl methylphosphinate is used in the synthesis of phosphinic acids . Phosphinic acid was prepared from a palladium catalyzed cross-coupling reaction between ethyl methylphosphinate and bromo-3,5-dimethoxybenzene .
Intermediates in Biological Active Compounds
Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds .
Hydrolysis under Acidic and Basic Conditions
The hydrolysis of ethyl methylphosphinate may take place both under acidic and basic conditions . This property makes it a versatile compound in various chemical reactions.
Dealkylation
Ethyl methylphosphinate can undergo dealkylation . This process involves the removal of an alkyl group and is a common step in many organic synthesis procedures.
Cleavage of C-O Bond
The C-O bond in ethyl methylphosphinate can be cleaved by trimethylsilyl halides . This reaction is useful in the synthesis of a variety of organic compounds.
Safety And Hazards
properties
IUPAC Name |
ethoxy-methyl-oxophosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2P/c1-3-5-6(2)4/h3H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWPTXYSXUNKLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936886 | |
Record name | Ethoxy(methyl)oxophosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl methylphosphinate | |
CAS RN |
16391-07-4 | |
Record name | Ethyl methylphosphinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016391074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethoxy(methyl)oxophosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl methanephosphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of ethyl methylphosphinate in current research?
A1: Ethyl methylphosphinate serves as a valuable reagent in synthesizing various organophosphorus compounds, particularly methylphosphinic acids. These acids are highly effective bioisosteres for carboxylic acids, offering potential applications in medicinal chemistry and drug development [, , ].
Q2: Can you describe a specific synthetic application of ethyl methylphosphinate?
A2: Ethyl methylphosphinate is a key component in the synthesis of (sec-alkyl)methylphosphinic acids. This involves a tandem reaction sequence: first, an Abramov addition of ethyl methylphosphinate to a ketone, followed by a modified Barton-McCombie deoxygenation. This method shows promise due to its mild reaction conditions and high yields, even with sterically hindered ketones [, ].
Q3: Has ethyl methylphosphinate been used in the synthesis of any biologically relevant molecules?
A3: Yes, research demonstrates the use of ethyl methylphosphinate in synthesizing D,L-γ-hydroxyphosphinothricin (GHPPT) [, ]. This compound exhibits potent inhibitory activity against the enzyme glutamine synthetase, making it a subject of interest for potential herbicidal applications [].
Q4: Are there any challenges associated with using ethyl methylphosphinate in synthesis?
A4: One study highlighted the racemization of (+)-ethyl methylphosphinate during decomplexation from a molybdenum carbonyl complex at high temperatures (120°C) []. This suggests that reaction conditions should be carefully controlled to maintain stereochemical integrity when necessary.
Q5: Beyond the synthesis of methylphosphinic acids, are there other reported uses for ethyl methylphosphinate?
A5: Ethyl methylphosphinate has been employed in the synthesis of aminomethylenediphosphinates []. These compounds have potential applications in various fields due to the presence of both phosphorus and nitrogen functionalities.
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